During COH, medications are used to stimulate the ovaries to produce multiple mature eggs. However, a natural surge of luteinizing hormone (LH) can sometimes occur prematurely, leading to the release of immature eggs and negatively impacting the success of the ART procedure. Ganirelix acetate works by competitively binding to GnRH receptors in the pituitary gland, thereby preventing the release of LH and preventing this premature surge. This allows for better control over the timing of ovulation and improves the quality of eggs retrieved for fertilization [].
Several clinical trials have been conducted to evaluate the efficacy and safety of ganirelix acetate in COH. These studies have demonstrated its effectiveness in preventing premature LH surges and achieving comparable pregnancy rates to other GnRH antagonists used in ART [, ]. Additionally, research has shown that ganirelix acetate has a favorable safety profile with minimal side effects [, ].
While ganirelix acetate is already established in the clinical setting, ongoing research continues to explore its potential applications. Areas of interest include:
Irritant